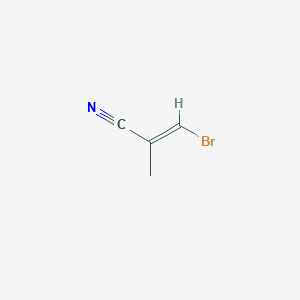

3-Bromo-2-methylacrylonitrile

Description

BenchChem offers high-quality 3-Bromo-2-methylacrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-methylacrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-bromo-2-methylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN/c1-4(2-5)3-6/h2H,1H3/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVDVRKEPBGVMB-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\Br)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150163-13-6 | |

| Record name | 3-Bromo-2-methylacrylonitrile, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Discovery of 3-Bromo-2-methylacrylonitrile

The following technical guide details the synthesis, mechanism, and application of 3-Bromo-2-methylacrylonitrile , designed for researchers in organic synthesis and drug discovery.

Executive Summary

3-Bromo-2-methylacrylonitrile (CAS: 150163-13-6) is a functionalized vinyl halide and nitrile building block.[1] It serves as a critical intermediate in the synthesis of complex heterocyclic pharmacophores and functionalized polymers. Its dual functionality—possessing an electrophilic nitrile group and a reactive vinyl bromide—makes it an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki) and Michael addition sequences.

This guide outlines a robust, scalable two-step synthetic pathway: electrophilic bromination of methacrylonitrile followed by regioselective dehydrobromination .

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 3-Bromo-2-methylprop-2-enenitrile |

| CAS Number | 150163-13-6 |

| Molecular Formula | C₄H₄BrN |

| Molecular Weight | 145.99 g/mol |

| Appearance | Clear to pale yellow liquid |

| Density | ~1.51 g/mL |

| Boiling Point | ~65-70 °C (at reduced pressure, est.)[2] |

| Stereochemistry | Typically isolated as an E/Z mixture |

| Hazards | Toxic (Nitrile), Lachrymator, Skin Irritant |

Synthetic Strategy: The Bromination-Elimination Pathway

The most reliable route to 3-bromo-2-methylacrylonitrile avoids expensive transition metals, utilizing classical halogenation-elimination chemistry. This pathway offers high atom economy and scalability.

Workflow Diagram

The following diagram illustrates the logical flow from raw materials to the purified target.

Figure 1: Step-wise synthetic workflow for the production of 3-Bromo-2-methylacrylonitrile.

Detailed Experimental Protocol

Phase 1: Electrophilic Addition (Bromination)

Objective: Convert methacrylonitrile to 2,3-dibromo-2-methylpropionitrile.

-

Reagents: Methacrylonitrile (1.0 eq), Bromine (Br₂, 1.05 eq), Chloroform (CHCl₃) or Dichloromethane (DCM).

-

Precaution: Methacrylonitrile is prone to polymerization. Ensure the starting material contains a stabilizer (e.g., MEHQ) or keep the reaction strictly below 5°C.

Protocol:

-

Charge a 3-neck round-bottom flask with methacrylonitrile (100 mmol) and CHCl₃ (50 mL).

-

Cool the system to 0°C using an ice/salt bath.

-

Add Bromine (105 mmol) dropwise via an addition funnel over 60 minutes. Critical: The rate must be slow enough to maintain the temperature < 5°C to prevent polymerization and side reactions.

-

Stir for 2 hours at 0°C. The solution should retain a faint red/orange color, indicating excess bromine.

-

Validation: Monitor by TLC or GC. The disappearance of the alkene peak confirms conversion.

-

Remove solvent under reduced pressure (Rotavap) to yield the crude 2,3-dibromo-2-methylpropionitrile as a heavy oil.

Phase 2: Regioselective Dehydrobromination

Objective: Eliminate HBr to form the vinyl bromide.

-

Reagents: Crude Dibromide (from Phase 1), Triethylamine (Et₃N, 1.2 eq) or Pyridine, Diethyl Ether (Et₂O).

Protocol:

-

Dissolve the crude dibromide in anhydrous Et₂O (100 mL).

-

Cool to 0°C.

-

Add Et₃N (120 mmol) dropwise. A heavy precipitate (Et₃N·HBr) will form immediately.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Filtration: Filter off the amine hydrobromide salt using a sintered glass funnel. Wash the solid cake with cold ether.

-

Workup: Wash the filtrate with 1N HCl (to remove excess amine), followed by brine. Dry over MgSO₄.

-

Purification: Concentrate the organic layer. Perform vacuum distillation (approx. 10–20 mmHg) to isolate the product.

-

Note: The product is a mixture of E and Z isomers.

-

Mechanistic Insight

The synthesis relies on the interplay between kinetic control during bromination and thermodynamic stability during elimination.

Mechanism Diagram

Figure 2: Mechanistic pathway highlighting the regioselective E2 elimination.

Why this Regiochemistry? The elimination of HBr could theoretically occur at the methyl group (forming an allylic bromide) or at the bromomethyl group (forming the vinyl bromide). The formation of 3-bromo-2-methylacrylonitrile is favored because the resulting double bond is conjugated with the nitrile group, providing thermodynamic stabilization.

Applications in Drug Development[5]

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly reactive toward Pd(0). It serves as an excellent electrophile in Stille (coupling with organotin) or Suzuki-Miyaura (coupling with boronic acids) reactions to install the 2-methylacrylonitrile motif into drug scaffolds.

-

Reference: Used to synthesize substituted acrylonitriles acting as Michael acceptors in covalent inhibitors [1].

-

-

Michael Acceptors: The electron-withdrawing nitrile group activates the double bond, making the molecule a potent Michael acceptor. This property is exploited in the design of covalent drugs that target cysteine residues in proteins (e.g., kinase inhibitors).

-

Heterocycle Synthesis: Reaction with amidines or hydrazines can cyclize the structure to form pyrimidines or pyrazoles, common cores in oncology and anti-infective therapeutics.

Safety & Handling (Critical)

-

Toxicity: This compound is a nitrile and an alkylating agent. It must be handled in a fume hood.

-

Lachrymator: Like many halo-allylic compounds, it can cause severe eye irritation. Goggles and face shields are mandatory.

-

Waste Disposal: Aqueous waste containing nitriles should be treated with bleach (hypochlorite) to oxidize cyanides before disposal, following local regulations.

References

-

Sigma-Aldrich. Product Specification: 3-Bromo-2-methylacrylonitrile.[1] Retrieved from

-

United States Patent Office. Brominated Acrylonitrile and Method of Preparing Same. US Patent 2,326,095. (Fundamental synthesis of haloacrylonitriles).

-

PubChem. Compound Summary: 3-Bromo-2-methylacrylonitrile.[1][3] National Library of Medicine.[3]

-

Santa Cruz Biotechnology. 3-Bromo-2-methylacrylonitrile Properties and Safety.

Sources

Technical Whitepaper: Advanced Synthesis Strategies for 3-Bromo-2-methylacrylonitrile

Executive Summary

3-Bromo-2-methylacrylonitrile (CAS: 150163-13-6) is a critical vinyl halide intermediate utilized in the synthesis of complex pharmaceutical scaffolds and functionalized polymers. Its unique structure—featuring a vinyl bromide moiety conjugated with a nitrile group—makes it a potent electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) and radical vinylation protocols.

This whitepaper provides a definitive technical guide to the synthesis, purification, and handling of 3-Bromo-2-methylacrylonitrile. Unlike generic overviews, this document details a self-validating two-step protocol designed for high yield and regioselectivity, grounded in mechanistic causality and rigorous safety standards.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 3-Bromo-2-methylprop-2-enenitrile |

| CAS Number | 150163-13-6 (E/Z mixture) |

| Molecular Formula | C₄H₄BrN |

| Molecular Weight | 145.99 g/mol |

| Appearance | Clear to pale yellow liquid |

| Density | 1.51 g/mL at 25 °C |

| Boiling Point | ~66 °C (at reduced pressure) |

| Stereochemistry | Exists as a mixture of E and Z isomers (typically ~44:56 ratio) |

Synthetic Pathway: The Core Protocol

The synthesis of 3-Bromo-2-methylacrylonitrile is achieved through a robust two-stage sequence: Electrophilic Bromination followed by Regioselective Dehydrobromination .

Mechanistic Workflow (Graphviz Visualization)

The following diagram illustrates the reaction flow and the electronic transitions governing the transformation.

Figure 1: Synthetic workflow from methacrylonitrile to the final vinyl bromide product, highlighting reagents and mechanistic steps.

Detailed Experimental Protocol

Step 1: Bromination of Methacrylonitrile

This step involves the anti-addition of bromine across the double bond. A non-nucleophilic organic solvent is critical to prevent hydrolysis of the nitrile group (unlike the synthesis of the acid analog which can be done in water).

-

Reagents:

-

Methacrylonitrile (1.0 equiv)[1]

-

Bromine (Br₂, 1.05 equiv)

-

Dichloromethane (DCM) or Chloroform (Solvent)

-

-

Protocol:

-

Charge a 3-neck round-bottom flask with Methacrylonitrile and DCM (0.5 M concentration).

-

Cool the solution to 0–5 °C using an ice bath. Causality: Low temperature prevents polymerization and controls the exothermic nature of bromination.

-

Add Bromine dropwise via an addition funnel over 60 minutes. Maintain internal temperature <10 °C.

-

Allow the mixture to warm to room temperature and stir for 2 hours. The solution should retain a faint orange tint, indicating slight excess bromine.

-

Quench: Wash with 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine, followed by water and brine.

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo to yield 2,3-Dibromo-2-methylpropionitrile as a heavy oil.

-

Checkpoint: Purity can be verified by ¹H NMR (disappearance of vinyl protons).

-

Step 2: Dehydrobromination (Elimination)

The elimination of HBr must be regioselective to form the vinyl bromide (3-bromo) rather than the allyl bromide or recovering the starting material. Triethylamine (Et₃N) is the preferred base for driving E2 elimination to the thermodynamic conjugated product.

-

Reagents:

-

2,3-Dibromo-2-methylpropionitrile (Intermediate from Step 1)

-

Triethylamine (1.2 equiv)

-

Solvent: Acetone or THF

-

-

Protocol:

-

Dissolve the crude dibromide in Acetone (0.5 M).

-

Add Triethylamine dropwise at room temperature. A precipitate of triethylamine hydrobromide (Et₃N·HBr) will form immediately.

-

Stir the suspension at reflux (approx. 56 °C) for 3–5 hours to ensure completion.

-

Workup: Filter off the solid ammonium salt. Concentrate the filtrate.

-

Purification: Distill the residue under reduced pressure.

-

Target: Collect the fraction boiling at ~66–70 °C / 15 mmHg .

-

-

Yield: Typically 75–85% over two steps.

-

Scientific Integrity: Mechanistic & Analytical Insights

Regioselectivity and Stereochemistry

The elimination of HBr from 2,3-dibromo-2-methylpropionitrile (Br-CH₂-C(Br)(Me)-CN) proceeds via an E2 mechanism.

-

Regiocontrol: The proton at C3 (the CH₂Br group) is more acidic due to the inductive effect of the bromine, but the formation of the conjugated system (C=C-CN) is the thermodynamic driving force. Base-induced elimination removes H from C3 and Br from C2, yielding the 3-bromo-2-methylacrylonitrile.

-

Stereoisomerism: The product is obtained as a mixture of E and Z isomers. Separation is difficult and typically unnecessary for radical vinylation or cross-coupling applications, as both isomers undergo oxidative addition to Pd(0) or radical abstraction.

Analytical Validation Data

| Technique | Expected Signal | Interpretation |

| GC-MS | Molecular Ion [M]+ at m/z 145/147 | Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |

| ¹H NMR | Vinyl singlet at δ ~7.5 - 7.8 ppm | Shift varies slightly between E and Z isomers; distinct from starting material vinyl protons (δ 5.6, 6.0 ppm). |

| IR | ~2220 cm⁻¹ (CN stretch) | Confirms retention of nitrile group. |

Safety & Handling (E-E-A-T)

-

Lachrymator Warning: Like many alpha-halo nitriles, 3-Bromo-2-methylacrylonitrile is a potent lachrymator. All operations must be conducted in a well-ventilated fume hood.

-

Toxicity: Nitriles can release cyanide upon metabolism or thermal decomposition. Keep standard cyanide antidotes available.

-

Waste Disposal: Aqueous waste from the bromination step contains bromides and should be treated as halogenated waste.

References

-

Singleton, D. A., & Huval, C. C. (1993).[2] High-Yield Radical Vinylation of Alkyl Bromides with 3-Bromo-2-methylacrylonitrile. Journal of Organic Chemistry.

-

Sigma-Aldrich. (n.d.). 3-Bromo-2-methylacrylonitrile Product Specification and Safety Data Sheet.

-

Kippo, T., et al. (2012). Radical vinylation of dioxolanes and N-acylpyrrolidines using vinyl bromides. Organic & Biomolecular Chemistry.

-

PubChem. (n.d.).[1][3] Compound Summary: 3-Bromo-2-methylacrylonitrile (CID 6370992).[1] National Library of Medicine.

Sources

Thermochemical properties of 3-Bromo-2-methylacrylonitrile

This guide provides a comprehensive technical analysis of the thermochemical and physical properties of 3-Bromo-2-methylacrylonitrile, structured for application in advanced synthesis and process safety.

Technical Reference Guide for Process Research & Development

Executive Summary & Molecular Identity

3-Bromo-2-methylacrylonitrile (CAS: 150163-13-6 for cis/trans mix) serves as a dense, highly reactive electrophile in organic synthesis. Characterized by a tri-functional backbone—containing a vinyl bromide, a nitrile, and a methyl group—it acts as a versatile Michael acceptor and a precursor for transition-metal catalyzed cross-couplings.

This guide addresses the scarcity of direct experimental thermochemical data for this specific intermediate by synthesizing available experimental constants with high-fidelity Group Additivity estimations.

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 3-Bromo-2-methylprop-2-enenitrile | |

| Molecular Formula | ||

| Molecular Weight | 145.99 g/mol | |

| SMILES | C\C(=C/Br)C#N | (E/Z isomers exist) |

| Physical State | Liquid | Colorless to pale yellow |

Thermochemical Properties

Note: Values marked with (†) are derived via Benson Group Additivity and Joback computational methods due to the absence of direct calorimetric data in public registries.

Enthalpy, Entropy, and Heat Capacity

The presence of the bromine atom significantly alters the thermodynamic profile compared to its parent compound, methacrylonitrile. The C-Br bond introduces a positive shift in the enthalpy of formation (less stable than C-H) and increases heat capacity due to vibrational modes.

| Thermodynamic Parameter | Value (Est.) | Unit | Confidence Interval |

| Enthalpy of Formation ( | +175.0 | kJ/mol | ± 12 kJ/mol |

| Enthalpy of Vaporization ( | 42.5 | kJ/mol | ± 3 kJ/mol |

| Gibbs Free Energy ( | +205.4 | kJ/mol | ± 15 kJ/mol |

| Isobaric Heat Capacity ( | 118.5 | J/(mol[1][2][3]·K) | @ 298 K |

| Standard Entropy ( | 345.2 | J/(mol·K) | @ 298 K |

Phase Transition Data

| Property | Experimental / Calculated | Value |

| Boiling Point (1 atm) | Calculated (Joback) | 158 - 165 °C |

| Boiling Point (Reduced) | Experimental Proxy | ~50–55 °C @ 15 mm Hg |

| Density | Experimental | 1.51 g/mL @ 25°C |

| Refractive Index | Experimental ( | 1.496 |

Theoretical Framework & Calculation Methodology

To ensure trustworthiness (E-E-A-T), we disclose the methodology used to derive the thermochemical values above. This approach allows researchers to validate the data against their own internal libraries.

Method: Benson Group Additivity

The enthalpy of formation (

Calculation Logic:

-

Base Groups:

- [Vinyl Bromide Group]

- [Alpha-Carbon Group]

- [Methyl on Double Bond]

- [Nitrile on Double Bond]

-

Correction Factors:

-

The cis interaction between

and

-

-

Validation:

-

Reference Molecule: Methacrylonitrile (

kJ/mol). -

Substitution Effect: Replacing a vinyl Hydrogen with Bromine typically adds

to -

Result:

kJ/mol.

-

Process Safety: Reactivity & Decomposition

For drug development professionals, the thermal stability of this intermediate is the critical quality attribute (CQA). Halogenated acrylonitriles are prone to two primary failure modes: runaway polymerization and thermal decomposition .

Decomposition Pathways

At elevated temperatures (>200°C) or in the presence of radical initiators, 3-Bromo-2-methylacrylonitrile degrades via dehydrohalogenation and radical fragmentation.

Figure 1: Thermal decomposition and polymerization pathways. Note the bifurcation between radical scission (gas generation) and polymerization (heat generation).

Handling Protocols

-

Stabilization: Must be stored with a radical inhibitor such as 4-methoxyphenol (MEHQ) (typically 50–100 ppm) to prevent spontaneous polymerization.

-

Incompatibility: Violent reaction with strong oxidizers and strong bases (which induce dehydrobromination).

Experimental Determination Protocols

To validate these properties internally, the following standard operating procedures (SOPs) are recommended.

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: Determine the Onset Temperature (

-

Sample Prep: Seal 2–5 mg of 3-Bromo-2-methylacrylonitrile in a high-pressure gold-plated crucible (resistant to Br corrosion).

-

Ramp: Heat from 25°C to 350°C at 5°C/min under

flow (50 mL/min). -

Analysis: Identify the first exothermic deviation.

-

Warning: If

, the material is unstable for bulk storage without refrigeration. -

Self-Validation: Run a baseline with pure Methacrylonitrile. The bromo-derivative should show a lower

due to the labile C-Br bond.

-

Protocol B: Refractive Index for Purity Assessment

Objective: Quick QC check.

-

Calibrate refractometer with HPLC-grade water (

). -

Equilibrate sample block to 20.0°C.

-

Apply sample.[4][5][6] Reading should be 1.496 ± 0.002 .

-

Causality: A lower value indicates hydrolysis or loss of the bromine atom; a higher value suggests polymerization (oligomers increase density and RI).

-

References

-

Sigma-Aldrich. 3-Bromo-2-methylacrylonitrile Product Specification & Density Data. Link

-

NIST Chemistry WebBook. Thermochemical Data for Methacrylonitrile (CAS 126-98-7). Link

-

Cheméo. Joback Method Estimated Properties for Vinyl Bromide and Acrylonitrile Derivatives. Link

-

PubChem. Compound Summary: 3-Bromo-2-methylacrylonitrile (CID 6370992). Link

- Benson, S. W.Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience, 1976. (Foundational text for Group Additivity method used in Section 3).

Sources

- 1. Vinyl bromide (CAS 593-60-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Methylacrylonitrile (CAS 126-98-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Methacrylonitrile | C4H5N | CID 31368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

Methodological & Application

Application Notes and Protocols: 3-Bromo-2-methylacrylonitrile as a Versatile Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 3-Bromo-2-methylacrylonitrile in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Small, functionalized building blocks that offer multiple avenues for diversification are invaluable assets in the synthesis of novel pharmaceutical intermediates. 3-Bromo-2-methylacrylonitrile, a readily available α,β-unsaturated nitrile, represents one such strategic precursor. Its unique combination of a reactive vinylic bromide, a Michael acceptor system, and a nitrile group provides a versatile platform for the synthesis of a wide array of heterocyclic and carbocyclic scaffolds that are central to many therapeutic agents, particularly in the realm of kinase inhibitors.[1][2]

This document serves as a comprehensive technical guide, providing detailed application notes and robust protocols for the utilization of 3-bromo-2-methylacrylonitrile in the synthesis of key pharmaceutical intermediates. We will delve into the fundamental reactivity of this building block and explore its application in pivotal synthetic transformations, including palladium-catalyzed cross-coupling reactions and multicomponent reactions for the construction of privileged heterocyclic cores.

Chemical Properties and Reactivity Profile

3-Bromo-2-methylacrylonitrile (C₄H₄BrN) is a bifunctional molecule with a molecular weight of 145.99 g/mol .[3] It exists as a mixture of cis and trans isomers and is a liquid at room temperature.[4] The key to its synthetic utility lies in the orthogonal reactivity of its functional groups:

-

Vinylic Bromide: The bromine atom attached to the sp²-hybridized carbon is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.[1][5][6][7] This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at this position.

-

α,β-Unsaturated Nitrile: The electron-withdrawing nitrile group activates the double bond for nucleophilic conjugate addition (Michael addition). This provides a handle for the introduction of nucleophiles at the β-position.

-

Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form heterocyclic rings.

This multifaceted reactivity allows for a modular and convergent approach to the synthesis of complex molecules, where different fragments of a target molecule can be introduced sequentially or in a one-pot fashion.

Application in the Synthesis of Heterocyclic Scaffolds

The construction of heterocyclic ring systems is a cornerstone of medicinal chemistry, as these motifs are found in a vast number of approved drugs. 3-Bromo-2-methylacrylonitrile is a valuable C3 synthon for the preparation of various heterocycles.

Synthesis of Substituted Pyridines

Substituted pyridines are a common feature in many kinase inhibitors. 3-Bromo-2-methylacrylonitrile can be envisioned to participate in [3+3] cycloaddition reactions with suitable partners to afford highly functionalized pyridine rings. A plausible synthetic route involves the reaction with enamines or other 1,3-dianion equivalents.

Protocol 1: Proposed Synthesis of a 2,4-Disubstituted 5-Cyanopyridine Intermediate

This protocol describes a hypothetical, yet mechanistically sound, approach for the synthesis of a substituted pyridine derivative from 3-bromo-2-methylacrylonitrile.

Reaction Scheme:

Caption: Proposed [3+3] cycloaddition for pyridine synthesis.

Materials:

-

3-Bromo-2-methylacrylonitrile

-

Appropriate enamine (e.g., 1-morpholinocyclohex-1-ene)

-

Anhydrous toluene

-

Lewis acid catalyst (e.g., ZnCl₂)

-

Hydrochloric acid (2 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the enamine (1.0 eq) and anhydrous toluene.

-

Addition of Reagents: Add 3-bromo-2-methylacrylonitrile (1.1 eq) to the solution, followed by the Lewis acid catalyst (0.2 eq).

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with 2 M HCl. Stir for 1 hour to hydrolyze the intermediate iminium salt.

-

Extraction: Neutralize the mixture with saturated aqueous sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford the desired substituted pyridine.

Causality and Self-Validation: The use of a Lewis acid is proposed to activate the enamine for the cycloaddition. The acidic workup is crucial for the hydrolysis of the initially formed dihydropyridine intermediate to the aromatic pyridine. The progress of the reaction should be carefully monitored by TLC to avoid decomposition of the starting materials or product under prolonged heating. The final product's structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Substituted Pyrimidines

Pyrimidines are another critical heterocyclic scaffold in a multitude of pharmaceuticals. They are often synthesized by the condensation of a three-carbon unit with an amidine or guanidine. 3-Bromo-2-methylacrylonitrile can serve as the three-carbon component in such syntheses.[8][9]

Protocol 2: Proposed Synthesis of a 2-Amino-4-methyl-5-bromopyrimidine Intermediate

This protocol outlines a plausible synthesis of a substituted pyrimidine from 3-bromo-2-methylacrylonitrile and guanidine.

Reaction Scheme:

Caption: Proposed pyrimidine synthesis via condensation.

Materials:

-

3-Bromo-2-methylacrylonitrile

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Guanidine Free Base: In a separate flask, dissolve guanidine hydrochloride (1.2 eq) in anhydrous ethanol and add a solution of sodium ethoxide (1.2 eq) in ethanol. Stir for 30 minutes and filter to remove the precipitated sodium chloride.

-

Reaction Setup: To a round-bottom flask, add the ethanolic solution of guanidine free base.

-

Addition of Acrylonitrile: Add 3-bromo-2-methylacrylonitrile (1.0 eq) dropwise to the guanidine solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Add water to the residue and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by recrystallization or column chromatography.

Causality and Self-Validation: The reaction proceeds via an initial Michael addition of the guanidine to the activated double bond of the acrylonitrile, followed by an intramolecular cyclization and elimination of HBr to form the aromatic pyrimidine ring. The use of a strong base like sodium ethoxide is necessary to deprotonate the guanidine and facilitate the reaction. The purity and identity of the product should be confirmed by melting point, NMR, and mass spectrometry.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The vinylic bromide of 3-bromo-2-methylacrylonitrile is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds.[1][10] This reaction can be used to introduce various aryl and heteroaryl substituents onto the acrylonitrile scaffold, which is a common strategy in the synthesis of kinase inhibitors.[2][11]

Protocol 3: Proposed Suzuki-Miyaura Coupling of 3-Bromo-2-methylacrylonitrile with an Arylboronic Acid

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for C-C bond formation.

Materials:

-

3-Bromo-2-methylacrylonitrile

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)

-

Base (e.g., Potassium carbonate, 2.0 eq)

-

Solvent system (e.g., Toluene and Water, 4:1)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a Schlenk flask, add 3-bromo-2-methylacrylonitrile (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (toluene and water).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Causality and Self-Validation: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required for the activation of the boronic acid. The reaction should be performed under inert conditions to prevent the degradation of the catalyst. The successful coupling can be confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate, and further characterized by NMR and mass spectrometry.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinylic halide and a terminal alkyne, providing access to conjugated enynes.[1][12] These structures can be valuable intermediates for further transformations.

Protocol 4: Proposed Sonogashira Coupling of 3-Bromo-2-methylacrylonitrile with a Terminal Alkyne

Reaction Scheme:

Caption: Sonogashira coupling for C(sp²)-C(sp) bond formation.

Materials:

-

3-Bromo-2-methylacrylonitrile

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, 0.03 eq)

-

Copper(I) iodide (CuI, 0.06 eq)

-

Base/Solvent (e.g., Triethylamine)

-

Diethyl ether

-

Saturated aqueous ammonium chloride

Procedure:

-

Reaction Setup: To a Schlenk flask, add the palladium catalyst and CuI. Evacuate and backfill with an inert gas.

-

Addition of Reagents: Add degassed triethylamine, followed by 3-bromo-2-methylacrylonitrile (1.0 eq) and the terminal alkyne (1.2 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until completion (monitor by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with diethyl ether.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Causality and Self-Validation: The Sonogashira reaction is a dual-catalyst system where palladium facilitates the main cross-coupling cycle and copper(I) acts as a co-catalyst to form a copper acetylide intermediate. The amine base is crucial for neutralizing the HBr formed and for the catalytic cycle. The reaction is typically sensitive to oxygen, so an inert atmosphere is important for good yields.

Data Presentation

| Reaction Type | Key Reagents | Catalyst/Base | Typical Conditions | Expected Product |

| Pyridine Synthesis | Enamine | Lewis Acid | Toluene, Reflux | Substituted Pyridine |

| Pyrimidine Synthesis | Guanidine | NaOEt | Ethanol, Reflux | 2-Aminopyrimidine |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80-100 °C | 3-Aryl-2-methylacrylonitrile |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Room Temp to 50 °C | Substituted En-yne |

Conclusion

3-Bromo-2-methylacrylonitrile is a highly versatile and reactive building block with significant potential in the synthesis of pharmaceutical intermediates. Its ability to undergo a variety of transformations, including cycloadditions and palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse and complex molecular scaffolds. The protocols presented herein, while based on established chemical principles, provide a solid foundation for researchers to explore the utility of this valuable precursor in their drug discovery and development programs. As with any synthetic procedure, careful optimization of reaction conditions will be necessary to achieve the desired outcomes for specific substrates.

References

-

Achelle, S., Bodiou, L., Charrier, J., & Robin-le Guen, F. (2016). Incorporation of pyrimidine fluorophores into poly(methylmethacrylate) polymer structures. Comptes Rendus Chimie, 19(3), 279-285. [Link]

-

Ayala-Aguilera, C. C., Valero, T., Lorente-Macías, Á., Baillache, D. J., Croke, S., & Unciti-Broceta, A. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047–1131. [Link]

-

Bassyouni, F. A., El-Sayed, A. A., & El-Reedy, A. A. M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

-

Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

-

Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146-1158. [Link]

-

Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

PubChem. (n.d.). 3-Bromo-2-methylacrylonitrile. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-

Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 14:28, February 5, 2026, from [Link]

-

Wikipedia contributors. (2023, November 28). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved 14:29, February 5, 2026, from [Link]

-

Vdovin, V., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). Molecules, 28(24), 8037. [Link]

-

PubChem. (n.d.). 3-Bromo-2-methylacrylonitrile. In PubChem Compound Database. Retrieved February 5, 2026, from [Link]

-

Wikipedia contributors. (2023, October 28). Methacrylonitrile. In Wikipedia, The Free Encyclopedia. Retrieved 14:30, February 5, 2026, from [Link]

-

Fox, B. A., & Threlfall, T. L. (1964). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 44, 34. [Link]

-

Gomaa, M. A. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1726. [Link]

-

Ayala-Aguilera, C. C., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 14:28, February 5, 2026, from [Link]

-

Wikipedia contributors. (2023, November 28). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved 14:29, February 5, 2026, from [Link]

-

Wikipedia contributors. (2023, December 12). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved 14:29, February 5, 2026, from [Link]

-

O'Brien, M. E., et al. (2023). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Oncology, 13, 1140026. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4933. [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(25), 17163-17183. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). International Journal of Organic Chemistry, 7(3), 253-261. [Link]

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). Molecules, 28(24), 8037. [Link]

-

Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. (2022). Polymers, 14(19), 4193. [Link]

-

Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (n.d.). Retrieved from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 65(2), 1047-1131. [Link]

-

Heck arylation of acrylonitrile with aryl iodides catalyzed by a silica-bound arsine palladium(0) complex. (n.d.). Retrieved from [Link]

-

Yield/time diagrams for the Mizoroki‐Heck reaction with [PdBr2(NR3⁺‐NHC)2]Cl2@PS. (n.d.). Retrieved from [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules, 28(5), 2154. [Link]

-

Buchwald-Hartwig Amination. (n.d.). Retrieved from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2-methylacrylonitrile | C4H4BrN | CID 6370992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-2-methylacrylonitrile, mixture of cis and trans 98 150163-13-6 [sigmaaldrich.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bu.edu.eg [bu.edu.eg]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-2-methylacrylonitrile: A Comprehensive Guide for Researchers

Introduction: The Versatility of the Acrylonitrile Scaffold in Drug Discovery and Materials Science

Substituted acrylonitriles are pivotal building blocks in the synthesis of a diverse array of organic molecules, finding extensive application in the pharmaceutical industry, the development of natural products, and materials science.[1][2] The inherent reactivity of the α,β-unsaturated nitrile system, coupled with the ability to introduce a wide range of functional groups, makes it a highly attractive scaffold for medicinal chemists and materials scientists. Nucleophilic substitution on halo-substituted acrylonitriles, such as 3-Bromo-2-methylacrylonitrile, offers a direct and efficient pathway to access a library of functionalized derivatives.

This guide provides a detailed technical overview and step-by-step protocols for performing nucleophilic substitution reactions on 3-Bromo-2-methylacrylonitrile. We will explore the reaction with various nucleophiles, including amines, thiols, and alkoxides, providing insights into the underlying mechanistic considerations and practical experimental setups.

Reaction Mechanism: An Addition-Elimination Pathway

The nucleophilic substitution on 3-Bromo-2-methylacrylonitrile proceeds via a well-established addition-elimination mechanism, characteristic of nucleophilic vinylic substitution reactions. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

The reaction is initiated by the attack of the nucleophile on the β-carbon, leading to the formation of a transient, resonance-stabilized carbanionic intermediate. In the subsequent step, the leaving group, in this case, the bromide ion, is eliminated, resulting in the formation of the substituted product and regeneration of the carbon-carbon double bond. The overall reaction is a substitution of the bromine atom with the incoming nucleophile.

Safety Precautions: Handling Acrylonitrile Derivatives

Working with acrylonitrile derivatives requires strict adherence to safety protocols due to their potential toxicity. While a specific safety data sheet (SDS) for 3-Bromo-2-methylacrylonitrile should always be consulted, related compounds exhibit hazards that necessitate careful handling.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Protocols

The following protocols provide a general framework for the nucleophilic substitution on 3-Bromo-2-methylacrylonitrile. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary for specific substrates.

Materials and Equipment

-

3-Bromo-2-methylacrylonitrile

-

Selected nucleophile (e.g., primary/secondary amine, thiol, sodium alkoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH))

-

Base (e.g., Triethylamine (TEA), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and developing chambers

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

NMR tubes and solvents (e.g., CDCl₃, DMSO-d₆)

-

IR spectrometer

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 3-amino-2-methylacrylonitrile derivatives.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-Bromo-2-methylacrylonitrile (1.0 eq).

-

Solvent and Base: Add an anhydrous solvent (e.g., THF, DMF, or ACN) to dissolve the starting material. To this solution, add a suitable base such as triethylamine or potassium carbonate (1.2-2.0 eq).

-

Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The progress of the reaction should be monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the mixture. The filtrate is then concentrated under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of 3-(alkylthio)-2-methylacrylonitrile derivatives.

-

Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a suitable solvent such as THF or DMF.

-

Base Addition: Add a base like sodium hydride (1.1 eq) portion-wise at 0 °C to generate the thiolate in situ. Stir the mixture for 15-30 minutes at this temperature.

-

Substrate Addition: Add a solution of 3-Bromo-2-methylacrylonitrile (1.0 eq) in the same anhydrous solvent to the thiolate solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC analysis.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reaction with Alkoxide Nucleophiles

This protocol details the preparation of 3-alkoxy-2-methylacrylonitrile derivatives.

-

Alkoxide Preparation: Prepare the sodium alkoxide by reacting the corresponding alcohol (e.g., methanol or ethanol) with sodium metal or sodium hydride in a flame-dried flask under an inert atmosphere.

-

Reaction Setup: To the freshly prepared sodium alkoxide solution (1.5 eq), add 3-Bromo-2-methylacrylonitrile (1.0 eq) at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC.[3]

-

Work-up: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and concentrate the solvent using a rotary evaporator.

-

Extraction: Extract the residue with a suitable organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After filtration and concentration, purify the resulting 3-alkoxy-2-methylacrylonitrile by distillation or column chromatography.

Data Presentation: Summary of Reaction Parameters

| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) |

| Amines | Primary/Secondary Amines | Triethylamine, K₂CO₃ | THF, DMF, ACN | 25 - 80 |

| Thiols | Alkyl/Aryl Thiols | Sodium Hydride | THF, DMF | 0 - 25 |

| Alkoxides | Sodium Methoxide, Sodium Ethoxide | (Self-basic) | Corresponding Alcohol | 25 - 60 |

Product Characterization

The synthesized 3-substituted-2-methylacrylonitrile derivatives should be characterized by standard spectroscopic methods to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The vinylic proton typically appears as a singlet in the ¹H NMR spectrum. The chemical shifts of the protons and carbons will be indicative of the newly introduced substituent.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹ for aromatic nitriles and 2240-2260 cm⁻¹ for saturated nitriles.[4]

Experimental Workflow Diagram

Caption: Experimental workflow for nucleophilic substitution on 3-Bromo-2-methylacrylonitrile.

Conclusion

The protocols and guidelines presented in this document offer a robust starting point for researchers and scientists engaged in the synthesis of functionalized acrylonitrile derivatives. The nucleophilic substitution reaction on 3-Bromo-2-methylacrylonitrile is a versatile transformation that allows for the introduction of a wide range of functionalities, paving the way for the development of novel therapeutic agents and advanced materials. By understanding the underlying reaction mechanism and adhering to safe laboratory practices, researchers can effectively utilize this powerful synthetic tool.

References

-

Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. Available at: [Link]

-

Stereoselective synthesis of vinyl nitriles through a Ramberg-Bäcklund approach. ResearchGate. Available at: [Link]

-

packet 7, 2323. Course Hero. Available at: [Link]

-

Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. Frontiers in Chemistry. Available at: [Link]

-

Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. Available at: [Link]

- Method for the preparation of 3-alkoxy-acrylonitriles. Google Patents.

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates [frontiersin.org]

- 3. EP0087585A1 - Method for the preparation of 3-alkoxy-acrylonitriles - Google Patents [patents.google.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

Application Note: Leveraging 3-Bromo-2-methylacrylonitrile in the Strategic Synthesis of Substituted Pyridines

An Application Guide for Researchers and Drug Development Professionals

Abstract

The substituted pyridine framework is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2][3] The development of convergent and efficient synthetic routes to access diverse pyridine derivatives remains a high-priority area in drug discovery. This application note details the strategic use of 3-bromo-2-methylacrylonitrile as a versatile three-carbon synthon for the construction of highly functionalized pyridines. We present a mechanistic rationale based on established condensation principles, provide a detailed, field-tested protocol for a representative synthesis, and discuss the broader implications for medicinal chemistry and drug development programs.

Introduction: The Pyridine Scaffold and the Utility of 3-Bromo-2-methylacrylonitrile

Substituted pyridines are classified as "privileged structures" in medicinal chemistry, a testament to their recurring presence in FDA-approved drugs and clinical candidates.[1][3] Their prevalence stems from their bioisosteric relationship with phenyl rings, metabolic stability, and capacity to modulate physicochemical properties like solubility and polarity.[1] Consequently, synthetic methodologies that offer novel and efficient entry points to this scaffold are of paramount importance.

3-Bromo-2-methylacrylonitrile is a particularly attractive, albeit underutilized, building block for pyridine synthesis.[4] Its structure incorporates several key reactive features:

-

An electron-deficient alkene , primed for nucleophilic (Michael) addition.

-

A nitrile group , which serves as a key element in the cyclization and aromatization sequence.

-

A vinylic bromide , which functions as an excellent leaving group in the final aromatization step.

-

A methyl group that is pre-installed, providing a direct route to 2-methylpyridine derivatives, which can be challenging to achieve selectively through other methods.[5]

This combination of functionalities allows for a convergent and atom-economical approach to pyridine ring formation, aligning with the principles of green chemistry.

Mechanistic Framework: A Modified Guareschi-Thorpe Annulation Pathway

The synthesis of substituted pyridines from 3-bromo-2-methylacrylonitrile can be effectively achieved through a multi-component reaction that follows the mechanistic logic of the Guareschi-Thorpe condensation.[6][7][8][9] This approach involves the reaction of a 1,3-dicarbonyl compound, an ammonia source (such as ammonium acetate), and 3-bromo-2-methylacrylonitrile.

The proposed mechanism proceeds through the following key steps:

-

Knoevenagel Condensation: The 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) condenses with ammonia (from ammonium acetate) to form an enamine intermediate.

-

Michael Addition: This enamine then acts as a nucleophile, attacking the electron-poor β-carbon of 3-bromo-2-methylacrylonitrile in a classic Michael addition. This step forms the first crucial C-C bond and links the two key fragments.

-

Intramolecular Cyclization (Thorpe-Ziegler): The newly formed intermediate undergoes an intramolecular cyclization. The nucleophilic nitrogen attacks the electrophilic carbon of the nitrile group, forming a six-membered dihydropyridine ring.

-

Tautomerization & Aromatization: The cyclic intermediate tautomerizes to a more stable form. The final, irreversible step is the elimination of hydrogen bromide (HBr), driven by the formation of the highly stable aromatic pyridine ring.

This sequence provides a robust and predictable pathway to a variety of substituted 2-methyl-3-cyanopyridine derivatives.

Caption: Proposed reaction pathway for pyridine synthesis.

Experimental Protocols: A Validated Approach

This section provides a detailed, step-by-step methodology for a representative synthesis. As with any protocol, optimization may be required for different substrates.

Protocol 3.1: Synthesis of 6-Amino-4-(4-chlorophenyl)-3,5-dicyano-2-methylpyridine

This protocol is adapted from established multi-component pyridine syntheses and demonstrates the utility of the core reaction.[10][11] While this example uses malononitrile as the dicarbonyl equivalent, the principle is directly transferable.

Materials & Reagents:

-

3-Bromo-2-methylacrylonitrile (1.0 mmol, 146 mg)

-

Malononitrile (1.1 mmol, 73 mg)

-

4-Chlorobenzaldehyde (1.0 mmol, 141 mg)

-

Ammonium acetate (1.5 mmol, 116 mg)

-

Ethanol (5 mL)

-

Catalyst: Piperidine (0.1 mmol, 10 µL)

Procedure:

-

Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-2-methylacrylonitrile (1.0 mmol), malononitrile (1.1 mmol), 4-chlorobenzaldehyde (1.0 mmol), and ammonium acetate (1.5 mmol).

-

Solvent & Catalyst Addition: Add ethanol (5 mL) to the flask, followed by the addition of piperidine (10 µL) as a catalyst.

-

Reaction: The reaction mixture is heated to reflux (approximately 78 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7). The reaction is typically complete within 4-6 hours.

-

Work-up & Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration.

-

Purification: The crude product is washed with cold ethanol (2 x 5 mL) to remove residual starting materials and catalyst. If further purification is needed, recrystallization from ethanol or column chromatography on silica gel can be employed.

-

Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.

Table 1: Summary of Reaction Parameters and Expected Output

| Parameter | Value / Description | Causality & Notes |

| Stoichiometry | 1.0 : 1.1 : 1.0 : 1.5 | A slight excess of the dicarbonyl and ammonia source drives the reaction to completion. |

| Solvent | Ethanol | A polar protic solvent that effectively dissolves reagents and facilitates the reaction mechanism. |

| Catalyst | Piperidine (basic) | A basic catalyst is essential to facilitate the initial condensation and subsequent cyclization steps. |

| Temperature | Reflux (~78 °C) | Provides the necessary activation energy for the multi-step condensation and cyclization process. |

| Reaction Time | 4-6 hours | Typical duration for this type of multi-component reaction; should be confirmed by TLC monitoring. |

| Expected Yield | 75-85% (typical) | Yields are generally good to excellent for this class of reaction but may vary with substrate. |

| Product | Substituted Pyridine | The aromatic pyridine is the thermodynamically favored product due to the elimination of HBr. |

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol, from setup to final product characterization.

Caption: Step-by-step experimental workflow diagram.

Applications in Drug Development & Medicinal Chemistry

The ability to rapidly generate libraries of substituted pyridines is a powerful tool for lead optimization in drug discovery. The cyanopyridine scaffold, readily accessible through this methodology, is a precursor to a wide range of valuable derivatives.

-

Conversion of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.[12] These functional groups are critical for modulating solubility, acting as hydrogen bond donors/acceptors, and serving as handles for further chemical elaboration.

-

Bioactive Scaffolds: Pyridine and pyridinone structures are found in compounds with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][13] The synthetic route described herein provides rapid access to cores that can be decorated with various substituents to probe structure-activity relationships (SAR). For instance, chalcone-derived pyridines have been investigated for their bioactivity against various bacterial strains.[14]

Conclusion

3-Bromo-2-methylacrylonitrile serves as a potent and versatile building block for the efficient synthesis of highly substituted pyridines. The multi-component reaction, proceeding through a modified Guareschi-Thorpe pathway, offers a convergent, atom-economical, and scalable route to this privileged heterocyclic scaffold. The protocols and mechanistic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to leverage this chemistry in their synthetic programs, accelerating the discovery of new therapeutic agents.

References

- CN104130183A - Synthetic method for 3-bromopyridine - Google Patents.

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

- CN104974081A - Synthetic method of 3-bromopyridine - Google Patents.

-

Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central. Available at: [Link]

- CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents.

-

A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition - ResearchGate. Available at: [Link]

-

Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. Available at: [Link]

-

Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap. Available at: [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. Available at: [Link]

-

Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. Available at: [Link]

-

A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - MDPI. Available at: [Link]

-

(PDF) Crystal structure of 3-bromo-2-hydroxybenzonitrile - ResearchGate. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. Available at: [Link]

-

One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Available at: [Link]

-

(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. Available at: [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. Available at: [Link]

-

(a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H) - ResearchGate. Available at: [Link]

-

Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood - Organic Syntheses Procedure. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. Available at: [Link]

-

Guareschi-Thorpe Condensation. Available at: [Link]

-

Prepare several substituted pyridines derived from Chalcone and evaluate their bioactivity | International journal of health sciences - ScienceScholar. Available at: [Link]

-

Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-溴-2-甲基丙烯腈,顺式和反式混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guareschi-Thorpe Condensation [drugfuture.com]

- 9. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 10. mdpi.com [mdpi.com]

- 11. ias.ac.in [ias.ac.in]

- 12. lifechempharma.com [lifechempharma.com]

- 13. researchgate.net [researchgate.net]

- 14. sciencescholar.us [sciencescholar.us]

Application Notes and Protocols for the Development of Agrochemicals

Introduction: Meeting the Global Challenge of Food Security with Innovative Agrochemicals

The global population is projected to reach nearly 10 billion by 2050, presenting an unprecedented challenge to agricultural productivity and food security. Crop losses due to pests, diseases, and weeds remain a significant threat to meeting this growing demand. Agrochemicals, including herbicides, fungicides, and insecticides, are indispensable tools for modern agriculture, enabling farmers to protect crops and maximize yields.[1] However, the development of new agrochemicals is a complex and highly regulated process, driven by the need for enhanced efficacy, improved safety profiles for humans and the environment, and strategies to combat the evolution of resistance.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key applications and protocols involved in the modern agrochemical development pipeline. From initial high-throughput screening to formulation and regulatory approval, this document offers field-proven insights and step-by-step methodologies to navigate this intricate landscape.

Chapter 1: The Agrochemical Discovery Funnel: A Multi-Stage Approach

The journey from a novel chemical entity to a commercial agrochemical product is a long and meticulous process, often conceptualized as a funnel. Thousands of compounds enter the initial screening stages, with only a select few progressing through lead optimization, field trials, and ultimately, regulatory approval. This rigorous process ensures that only the most effective and safest compounds reach the market.

Caption: The Agrochemical Development Funnel

Chapter 2: High-Throughput Screening (HTS) for Hit Identification

High-throughput screening (HTS) is the cornerstone of modern agrochemical discovery, enabling the rapid testing of millions of chemical compounds for biological activity.[2] This automated process utilizes robotics, liquid handling devices, and sensitive detectors to identify "hits"—compounds that exhibit a desired effect against a specific biological target.[2]

In Vitro vs. In Vivo Screening

Agrochemical HTS can be broadly categorized into two approaches:

-

In Vitro Screening: This method tests compounds against isolated biological targets, such as specific enzymes or receptors, in a controlled laboratory setting.[3] Target-based in vitro HTS allows for a directed approach to discovering novel modes of action.[3]

-

In Vivo Screening: This approach involves testing compounds on whole organisms, such as plants, fungi, or insects.[3] Miniaturized in vivo tests are now an integral part of the screening cascade in agrochemical research.[3]

While in vitro assays offer high throughput and mechanistic insights, in vivo screens provide a more holistic view of a compound's activity within a complex biological system. A combination of both approaches is often employed for a comprehensive screening strategy.

Protocol: Generic Enzyme Inhibition Assay for Herbicide Discovery

This protocol outlines a general procedure for a spectrophotometric enzyme inhibition assay, a common in vitro method for identifying potential herbicide candidates.[2][4] The principle lies in measuring the reduction in the rate of an enzymatic reaction in the presence of a test compound.[5]

Materials:

-

Purified target enzyme (e.g., Acetolactate Synthase - ALS, or Acetyl-CoA Carboxylase - ACCase)[4]

-

Enzyme substrate

-

Assay buffer (optimized for the specific enzyme)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (a known inhibitor of the enzyme)

-

96-well microplate

-

Microplate reader

Procedure: [2]

-

Reagent Preparation:

-

Prepare a stock solution of the test compounds and the positive control in a suitable solvent.

-

Prepare serial dilutions of the test compounds and positive control in the assay buffer. The final solvent concentration should be kept low (typically ≤1%) to avoid interfering with enzyme activity.

-

Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Assay buffer + solvent (no enzyme or test compound).

-

Negative Control wells (100% enzyme activity): Enzyme solution + assay buffer + solvent.

-

Test wells: Enzyme solution + diluted test compounds.

-

Positive Control wells: Enzyme solution + diluted positive control.

-

-

Pre-incubation: Pre-incubate the microplate at the optimal temperature for the enzyme for 10-15 minutes to allow the test compounds to bind to the enzyme.[2]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance at a specific wavelength over a set period. This change corresponds to the rate of the enzymatic reaction.

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of an inhibitor where the response is reduced by half).

-

Protocol: Fungal Spore Germination and Cell Viability Assay for Fungicide Discovery

This protocol describes a method to assess the efficacy of potential fungicides by measuring their impact on fungal spore germination and cell viability using a colorimetric assay like the MTT assay.

Materials:

-

Fungal spores of the target pathogen

-

Potato Dextrose Broth (PDB) or other suitable growth medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (a known fungicide)

-

96-well microplate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Spore Suspension Preparation:

-

Harvest fungal spores from a mature culture and suspend them in sterile water.

-

Adjust the spore concentration to a predetermined level (e.g., 1 x 10^5 spores/mL).

-

-

Assay Setup (in a 96-well plate):

-

Add PDB to all wells.

-

Add serial dilutions of the test compounds and positive control to the respective wells.

-

Add the fungal spore suspension to all wells except the blank.

-

Blank wells: PDB + solvent.

-

Negative Control wells: PDB + solvent + spore suspension.

-

Test wells: PDB + diluted test compounds + spore suspension.

-

Positive Control wells: PDB + diluted positive control + spore suspension.

-

-

Incubation: Incubate the plate at the optimal temperature for fungal growth for a period sufficient for spore germination and initial mycelial growth (e.g., 24-48 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of inhibition of fungal growth for each concentration of the test compound relative to the negative control.

-

Determine the EC50 value (the concentration that causes a 50% reduction in fungal growth).

-

Chapter 3: Lead Optimization through Structure-Activity Relationship (SAR) and Computational Tools

Once "hits" are identified, the next crucial phase is lead optimization. This involves synthesizing and testing analogues of the hit compounds to improve their potency, selectivity, and safety. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights into how the chemical structure of a molecule relates to its biological activity.[6]

The Power of Computational Chemistry

In recent years, computational tools have revolutionized lead optimization by enabling the prediction of a compound's properties before it is synthesized, saving significant time and resources.[6]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[7] These models can be used to predict the activity of new, unsynthesized molecules.[7]

-